molecular formula C23H33N3O11S B6478578 ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid) CAS No. 475041-00-0

ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)

Cat. No. B6478578
CAS RN: 475041-00-0
M. Wt: 559.6 g/mol
InChI Key: MCTZHJQQKLGMEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity . The presence of the benzothiophene group could also contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperazine ring, a benzothiophene ring, and an amide group. The presence of these functional groups could influence its physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the amide group and the piperazine and benzothiophene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make it a base, and the amide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could be due to interactions with proteins or other biological targets, possibly influenced by the piperazine and benzothiophene groups .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.2C2H2O4/c1-3-25-19(24)17-14-6-4-5-7-15(14)26-18(17)20-16(23)8-9-22-12-10-21(2)11-13-22;2*3-1(4)2(5)6/h3-13H2,1-2H3,(H,20,23);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTZHJQQKLGMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate

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